molecular formula C9H9BrO4 B2649660 2-Bromo-4-hydroxy-5-methoxyphenylacetic acid CAS No. 181517-98-6

2-Bromo-4-hydroxy-5-methoxyphenylacetic acid

Cat. No.: B2649660
CAS No.: 181517-98-6
M. Wt: 261.071
InChI Key: WXCVKEBRBISILO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Bromo-4-hydroxy-5-methoxyphenylacetic acid typically involves the bromination of 4-hydroxy-5-methoxyphenylacetic acid. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The process involves the following steps:

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Bromo-4-hydroxy-5-methoxyphenylacetic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).

Major products formed from these reactions include substituted derivatives, oxidized products, and reduced alcohols .

Scientific Research Applications

2-Bromo-4-hydroxy-5-methoxyphenylacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-4-hydroxy-5-methoxyphenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by competing with natural substrates for binding .

Comparison with Similar Compounds

2-Bromo-4-hydroxy-5-methoxyphenylacetic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the combination of bromine, hydroxyl, and methoxy groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-(2-bromo-4-hydroxy-5-methoxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO4/c1-14-8-2-5(3-9(12)13)6(10)4-7(8)11/h2,4,11H,3H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCVKEBRBISILO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CC(=O)O)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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